2-(Piperidin-4-YL)-1H-benzo[D]imidazole

Catalog No.
S1519315
CAS No.
38385-95-4
M.F
C12H15N3
M. Wt
201.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Piperidin-4-YL)-1H-benzo[D]imidazole

CAS Number

38385-95-4

Product Name

2-(Piperidin-4-YL)-1H-benzo[D]imidazole

IUPAC Name

2-piperidin-4-yl-1H-benzimidazole

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

InChI

InChI=1S/C12H15N3/c1-2-4-11-10(3-1)14-12(15-11)9-5-7-13-8-6-9/h1-4,9,13H,5-8H2,(H,14,15)

InChI Key

HBOGHPAOOWUTLB-UHFFFAOYSA-N

SMILES

C1CNCCC1C2=NC3=CC=CC=C3N2

Synonyms

2-(4-Piperidinyl)-1H-benzimidazole; 2-(Piperidin-4-yl)benzimidazole; 4-(Benzimidazol-2-yl)piperidine

Canonical SMILES

C1CNCCC1C2=NC3=CC=CC=C3N2

The exact mass of the compound 2-(Piperidin-4-YL)-1H-benzo[D]imidazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-(Piperidin-4-YL)-1H-benzo[D]imidazole (CAS 38385-95-4) is a highly versatile, bifunctional building block characterized by a rigid benzimidazole core linked to a saturated piperidine ring. This compound is a critical structural motif in modern medicinal chemistry, most notably serving as the primary precursor for the non-sedating H1-antihistamine Bilastine. At standard temperature and pressure, it exists as a stable, off-white to pale beige solid with moderate solubility in polar organic solvents like methanol and DMF . Its dual-nitrogen reactivity profile—featuring both an aliphatic secondary amine and an aromatic benzimidazole NH—makes it an exceptionally valuable starting material for divergent synthesis, allowing for regioselective alkylation, acylation, and coupling reactions in the development of CNS, immunomodulatory, and oncology therapeutics.

Substituting 2-(Piperidin-4-YL)-1H-benzo[D]imidazole with its close structural analogs often introduces significant inefficiencies in industrial synthesis. Using the aromatic precursor 4-(1H-benzimidazol-2-yl)pyridine requires a subsequent high-pressure catalytic hydrogenation step to generate the necessary aliphatic amine, which increases catalyst costs, introduces safety hazards, and risks over-reduction [1]. Conversely, procuring pre-alkylated derivatives, such as 1-(2-ethoxyethyl)-2-(piperidin-4-yl)-1H-benzimidazole, locks the synthetic pathway into a single downstream product (Bilastine), eliminating the flexibility needed for structure-activity relationship (SAR) studies or the synthesis of alternative targets like Nav1.7 or Akt inhibitors [2]. Furthermore, utilizing Boc-protected variants necessitates harsh acidic deprotection and subsequent neutralization, generating unnecessary waste and lowering overall atom economy[3].

Direct Nucleophilic Alkylation vs. Pyridine Precursor Hydrogenation

For the synthesis of complex APIs, the saturation state of the heterocyclic ring is critical. 2-(Piperidin-4-YL)-1H-benzo[D]imidazole provides an active secondary aliphatic amine that can be directly alkylated (e.g., with 2-chloroethyl ether or tosylates) under mild basic conditions (such as K2CO3 in DMF or DIPEA in THF) to achieve high-yield coupling (>75%) in a single step [1]. In contrast, using the pyridine analog 4-(1H-benzimidazol-2-yl)pyridine requires a preliminary high-pressure hydrogenation step using expensive transition metal catalysts (e.g., Pd/C or PtO2) to yield the piperidine ring before any alkylation can occur [2].

Evidence DimensionPre-alkylation processing requirements
Target Compound Data0 additional reduction steps; direct alkylation under mild base
Comparator Or Baseline4-(1H-benzimidazol-2-yl)pyridine requires high-pressure catalytic hydrogenation
Quantified DifferenceEliminates 1 hazardous, catalyst-dependent reduction step
ConditionsStandard N-alkylation protocols for API synthesis

Eliminating high-pressure hydrogenation reduces safety risks, expensive catalyst dependency, and overall synthetic route length in industrial scale-up.

Divergent Scaffold Versatility vs. Pre-Alkylated Intermediates

In procurement for discovery chemistry, scaffold versatility is paramount. 2-(Piperidin-4-YL)-1H-benzo[D]imidazole features two orthogonal reactive sites (the piperidine NH and the benzimidazole NH), enabling divergent functionalization to produce a wide array of therapeutic agents [1]. Procuring the downstream intermediate 1-(2-ethoxyethyl)-2-(piperidin-4-yl)-1H-benzimidazole restricts the molecule to a single trajectory, as the benzimidazole nitrogen is permanently blocked by the ethoxyethyl group [2]. By starting with the unsubstituted scaffold, chemists can selectively modify either nitrogen, facilitating the parallel synthesis of Bilastine analogs, Nav1.7 antagonists, and Akt inhibitors from a single raw material inventory.

Evidence DimensionAvailable reactive nitrogen sites for divergent synthesis
Target Compound Data2 orthogonal sites (aliphatic NH, aromatic NH)
Comparator Or Baseline1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzimidazole (1 site available)
Quantified Difference100% increase in primary functionalization sites
ConditionsLibrary generation and SAR exploration

Procuring the unsubstituted scaffold allows medicinal chemistry teams to generate diverse compound libraries from a single, cost-effective raw material.

Atom Economy and Waste Reduction vs. Boc-Protected Variants

The use of protecting groups inherently reduces atom economy and increases processing time. Utilizing the free base 2-(Piperidin-4-YL)-1H-benzo[D]imidazole allows for direct coupling reactions in API synthesis, bypassing deprotection protocols[1]. In contrast, substituting with tert-butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate (the Boc-protected variant) necessitates a strong acid deprotection step (typically using TFA or HCl), followed by basic neutralization and extraction [2]. This not only lowers the overall yield due to additional workup steps but also generates significant corrosive waste streams that must be managed during large-scale manufacturing.

Evidence DimensionDeprotection steps and waste generation
Target Compound Data0 deprotection steps; direct coupling
Comparator Or BaselineBoc-protected variant requires 1 acidic deprotection + 1 neutralization step
Quantified DifferenceEliminates 2 processing steps and associated acid/base waste
ConditionsLarge-scale API intermediate synthesis

Using the free base directly improves atom economy and eliminates corrosive acid waste streams, lowering the cost of goods in commercial manufacturing.

Commercial Synthesis of Bilastine and H1-Antihistamines

As the exact structural core of Bilastine, this compound is the optimal starting material for the commercial manufacturing of this non-sedating antihistamine. Its free base form allows for the highly efficient, sequential N-alkylation required to build the final API without the need for prior deprotection or ring reduction steps [1].

Development of Nav1.7 Sodium Channel Blockers

The compound serves as a critical reagent in the synthesis of 3-amino-1-(5-indanyloxy)-2-propanol derivatives and small molecule SUMOylation antagonists targeting Nav1.7. Its rigid bidentate structure is ideal for designing therapeutics for ischemic stroke and neuropathic pain[2].

Design of Akt1/Akt2 Dual Inhibitors

In oncology research, the orthogonal reactivity of the piperidine and benzimidazole nitrogens allows for the precise construction of 2,3,5-trisubstituted pyridine derivatives, which act as potent Akt1/Akt2 dual inhibitors. The unsubstituted scaffold is essential for exploring structure-activity relationships in this domain [3].

XLogP3

1.9

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 6 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 4 of 6 companies with hazard statement code(s):;
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (75%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H341 (25%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H351 (25%): Suspected of causing cancer [Warning Carcinogenicity];
H361 (25%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H413 (25%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

38385-95-4

Wikipedia

2-(4-Piperidyl)-1H-1,3-benzimidazole

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